molecular formula C19H20N4O B2920132 2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1798542-46-7

2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2920132
CAS No.: 1798542-46-7
M. Wt: 320.396
InChI Key: URNKBEKEGSNLDA-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound featuring an indole ring system conjugated to a pyridine ring through a pyrrolidine linker. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyridine ring can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acid derivatives.

  • Reduction: Reduction of the indole nitrogen to form indole-3-ylmethanol.

  • Substitution: Introduction of various substituents on the indole or pyridine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole and pyridine functionalities make it a valuable building block for pharmaceuticals and agrochemicals.

Biology: Biologically, 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial for treating various diseases.

Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves binding to specific molecular targets. The indole and pyridine rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives synthesized.

Comparison with Similar Compounds

  • 2-(1H-Indol-1-yl)ethanamine: Similar indole derivative but lacks the pyridine and pyrrolidine components.

  • N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar pyrrolidine and pyridine components but lacks the indole ring.

Uniqueness: The uniqueness of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide lies in its combination of indole and pyridine rings, which provides a distinct set of chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-indol-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(14-22-11-8-15-5-1-2-6-17(15)22)21-16-9-12-23(13-16)18-7-3-4-10-20-18/h1-8,10-11,16H,9,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKBEKEGSNLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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